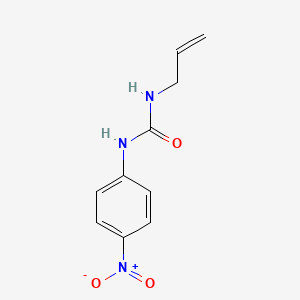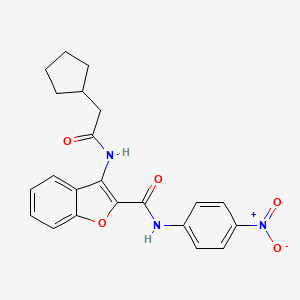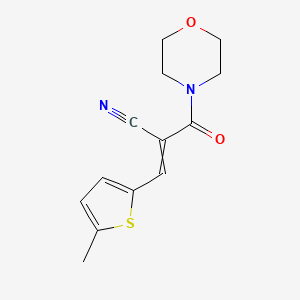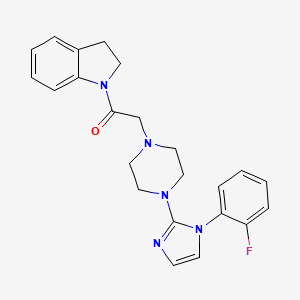![molecular formula C11H17N3O4S B2456059 N-(2-(ethylsulfonyl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1428366-89-5](/img/structure/B2456059.png)
N-(2-(ethylsulfonyl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(2-(ethylsulfonyl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide” is a complex organic molecule. It contains several functional groups including an ethylsulfonyl group, a pyrazolo group, an oxazine ring, and a carboxamide group. These functional groups suggest that the compound may have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It would include an oxazine ring, which is a six-membered ring containing one oxygen and one nitrogen atom . The pyrazolo group is a fused ring system containing two nitrogen atoms. The ethylsulfonyl group contains a sulfur atom bonded to an ethyl group and two oxygen atoms. The carboxamide group consists of a carbonyl (C=O) group attached to an amine (NH2) group .Scientific Research Applications
Heterocyclic Compound Synthesis
The synthesis and study of heterocyclic compounds like pyrazolopyrimidines, pyrazolines, and others represent a significant area of research, aiming at understanding their chemical behavior, mechanisms, and potential applications. For instance, the unexpected reaction of certain pyrazolo derivatives with thiourea showcases the complexity of synthetic chemistry and the potential for discovering new reactions and compounds (I. V. Ledenyova et al., 2018). Similarly, the development of novel synthesis methods under solvent-free conditions for pyrazolophthalazine derivatives emphasizes the push towards more environmentally friendly and efficient chemical processes (Behjat Pouramiri et al., 2018).
Antimicrobial and Anticancer Agents
Research into the antimicrobial and anticancer properties of pyrazole derivatives highlights the pharmaceutical applications of these compounds. The preparation and reaction of certain thiazolo and pyrazoline derivatives, for example, have shown significant biocidal properties against various microorganisms, hinting at their potential as novel antimicrobial agents (M. Youssef et al., 2011). Additionally, the synthesis and molecular modeling of pyrazolo[3,4-d]pyrimidine and related derivatives as anti-tumor agents underline the role of such compounds in developing new cancer treatments (I. Nassar et al., 2015).
Chemical Reaction Studies
The study of chemical reactions involving pyrazolo and pyrimidine derivatives also contributes to a deeper understanding of synthetic pathways and reaction mechanisms. For instance, exploring the reactivity and synthesis of halo-substituted pyrazolo derivatives provides valuable insights into the creation of new compounds with potential applications in various fields (S. M. Ivanov et al., 2017).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For instance, if it were a drug, its mechanism of action would depend on how it interacts with biological targets in the body . Without specific information on the intended use of this compound, it’s difficult to predict its mechanism of action .
Safety and Hazards
properties
IUPAC Name |
N-(2-ethylsulfonylethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c1-2-19(16,17)7-4-12-10(15)9-8-13-14-5-3-6-18-11(9)14/h8H,2-7H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUNSWFEEFUKNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCNC(=O)C1=C2N(CCCO2)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(3-cyclopentylpropanoyl)-1,4-diazepan-1-yl]-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2455976.png)







![3-cinnamyl-8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2455988.png)
![(E)-N-[2-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2455989.png)



![4-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2455998.png)